

Application Notes and Protocols: Investigating Thrombin Generation with SAR107375

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAR107375

Cat. No.: B12374944

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Introduction

SAR107375 is a potent and selective, orally active dual inhibitor of both Factor Xa (FXa) and thrombin (Factor IIa), two key enzymes in the coagulation cascade.^{[1][2]} Its mechanism of action makes it a valuable tool for investigating the dynamics of thrombin generation, a critical process in hemostasis and thrombosis. These application notes provide detailed protocols and guidance for utilizing **SAR107375** to study its effects on thrombin generation in human plasma.

Mechanism of Action: Dual Inhibition of the Coagulation Cascade

SAR107375 exerts its anticoagulant effect by directly and competitively inhibiting two crucial points in the coagulation cascade:

- **Factor Xa Inhibition:** By binding to Factor Xa, **SAR107375** prevents the conversion of prothrombin to thrombin, thereby reducing the burst of thrombin generation.
- **Thrombin Inhibition:** **SAR107375** also directly inhibits thrombin, preventing the cleavage of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors.

This dual inhibition provides a comprehensive suppression of thrombin generation and its downstream effects.

Investigating Thrombin Generation using the Calibrated Automated Thrombogram (CAT) Assay

The Calibrated Automated Thrombogram (CAT) assay is a widely used method to continuously measure the generation of thrombin in plasma over time. The resulting thrombin generation curve provides several key parameters that offer insights into the overall potential of a plasma sample to form thrombin.

Key Thrombin Generation Assay (TGA) Parameters:

- **Lag Time (min):** The time from the initiation of coagulation until the start of thrombin generation.
- **Time to Peak (min):** The time taken to reach the maximum thrombin concentration.
- **Peak Height (nM):** The maximum concentration of thrombin generated.
- **Endogenous Thrombin Potential (ETP) (nM*min):** The total amount of thrombin generated over time, represented by the area under the thrombin generation curve.

Expected Effects of SAR107375 on Thrombin Generation

As a dual inhibitor of Factor Xa and thrombin, **SAR107375** is expected to have a significant impact on the thrombin generation curve. The inhibition of Factor Xa will delay and reduce the overall amount of thrombin produced, while the direct inhibition of thrombin will further decrease the measurable active thrombin. This combined effect typically results in:

- **Prolonged Lag Time and Time to Peak:** Due to the inhibition of the initial steps of thrombin generation.
- **Reduced Peak Height:** As the maximum rate of thrombin generation is suppressed.

- Reduced Endogenous Thrombin Potential (ETP): Reflecting the overall decrease in the total amount of thrombin generated.

Quantitative Data

SAR107375 has been shown to be highly active in a thrombin generation time (TGT) coagulation assay in human platelet-rich plasma (PRP), with a reported active concentration of 0.39 μM .^{[1][2]}

The following table provides an illustrative example of the expected dose-dependent effects of **SAR107375** on key thrombin generation parameters in human plasma. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

SAR107375 Concentration (μM)	Lag Time (min)	Time to Peak (min)	Peak Height (nM)	ETP (nM*min)	% Inhibition of ETP
0 (Control)	3.5	6.0	300	1500	0%
0.1	4.5	7.5	220	1100	27%
0.39	6.0	9.5	150	750	50%
1.0	8.5	12.0	80	400	73%
3.0	12.0	16.0	30	150	90%

Experimental Protocols

Protocol 1: Preparation of Platelet-Poor Plasma (PPP)

- Blood Collection: Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
- Centrifugation: Centrifuge the blood at 2,000 x g for 15 minutes at room temperature to separate the plasma.

- **Plasma Collection:** Carefully aspirate the supernatant platelet-poor plasma (PPP), avoiding the buffy coat.
- **Second Centrifugation:** Perform a second centrifugation of the collected PPP at 10,000 x g for 10 minutes to remove any residual platelets.
- **Storage:** Aliquot the PPP and store at -80°C until use. Thaw aliquots at 37°C for 5 minutes before use.

Protocol 2: Thrombin Generation Assay using the Calibrated Automated Thrombogram (CAT)

Materials:

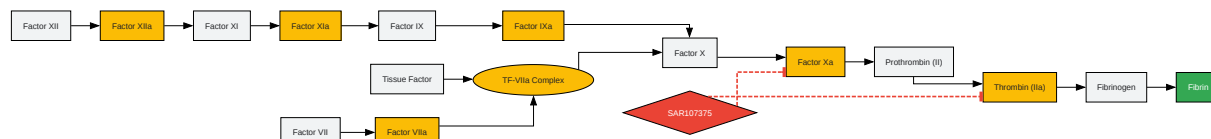
- Platelet-Poor Plasma (PPP)
- **SAR107375** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Thrombin Calibrator (e.g., Thrombinoscope Calibrator)
- Trigger solution (e.g., PPP Reagent containing a low concentration of tissue factor and phospholipids)
- Fluorescent Substrate (e.g., Z-Gly-Gly-Arg-AMC)
- 96-well black microplate
- Fluoroskan Ascent reader or similar fluorescence plate reader equipped with a 390 nm excitation and 460 nm emission filter set and a dispenser.
- Thrombinoscope software or similar data analysis software.

Procedure:

- **Prepare SAR107375 Dilutions:** Prepare a series of dilutions of **SAR107375** in the appropriate buffer or PPP to achieve the desired final concentrations in the assay. Include a vehicle control (solvent only).

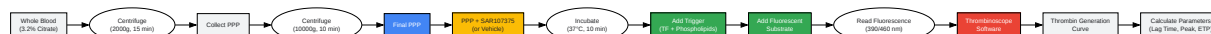
- Assay Plate Setup:
 - Add 80 μ L of the test PPP (pre-incubated with different concentrations of **SAR107375** or vehicle) to each well.
 - In separate wells for calibration, add 80 μ L of PPP and 20 μ L of Thrombin Calibrator.
- Incubation: Incubate the plate at 37°C for 10 minutes.
- Initiate Thrombin Generation:
 - For the test wells, dispense 20 μ L of the Trigger solution into each well.
 - For the calibration wells, dispense 20 μ L of the Trigger solution without tissue factor and phospholipids.
- Add Substrate: Immediately after adding the trigger, dispense 20 μ L of the Fluorescent Substrate into all wells.
- Read Fluorescence: Immediately start monitoring the fluorescence intensity at 390 nm (excitation) and 460 nm (emission) at 37°C every 20 seconds for at least 60 minutes.
- Data Analysis: Use the Thrombinoscope software to analyze the raw fluorescence data. The software will subtract the background fluorescence, calculate the first derivative of the fluorescence signal to determine the rate of thrombin generation, and use the thrombin calibrator to convert the signal into thrombin concentration (nM). The software will then generate the thrombin generation curve and calculate the key parameters: Lag Time, Time to Peak, Peak Height, and ETP.

Visualizations



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Caption: Coagulation cascade showing dual inhibition by **SAR107375**.



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Caption: Experimental workflow for the Thrombin Generation Assay.

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